molecular formula C10H9BrN2O2 B13944272 6-Bromo-8-methoxy-2-quinazolinemethanol

6-Bromo-8-methoxy-2-quinazolinemethanol

Cat. No.: B13944272
M. Wt: 269.09 g/mol
InChI Key: FBFJCOKNNFHJSI-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-quinazolinemethanol is a quinazoline derivative characterized by a bromine atom at position 6, a methoxy group at position 8, and a hydroxymethyl (-CH2OH) substituent at position 2. Quinazoline derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

(6-bromo-8-methoxyquinazolin-2-yl)methanol

InChI

InChI=1S/C10H9BrN2O2/c1-15-8-3-7(11)2-6-4-12-9(5-14)13-10(6)8/h2-4,14H,5H2,1H3

InChI Key

FBFJCOKNNFHJSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)CO)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-2-quinazolinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methoxy-2-quinazolinemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2-quinazolinemethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 6-Bromo-8-methoxy-2-quinazolinemethanol and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number
6-Bromo-8-methoxy-2-quinazolinemethanol 6-Br, 8-OCH3, 2-CH2OH C10H9BrN2O2 Not reported Not available
6-Bromo-2-chloro-8-methoxyquinazoline 6-Br, 8-OCH3, 2-Cl C9H6BrClN2O 273.51 953039-14-0
6-Bromo-2-chloro-8-fluoroquinazoline 6-Br, 8-F, 2-Cl C9H5BrClFN2 287.51 953039-25-3
6-Bromo-2-chloro-quinazolin-8-ol 6-Br, 8-OH, 2-Cl C8H4BrClN2O 259.49 1036757-57-9
Key Observations:

Substituent Effects on Polarity and Solubility :

  • The hydroxymethyl group in the target compound introduces a polar hydroxyl moiety, likely increasing water solubility compared to chloro (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) or fluoro (e.g., 6-Bromo-2-chloro-8-fluoroquinazoline) analogs, which are more lipophilic .
  • The methoxy group at position 8 (shared with 6-Bromo-2-chloro-8-methoxyquinazoline) may enhance metabolic stability compared to the hydroxyl group in 6-Bromo-2-chloro-quinazolin-8-ol, which could undergo faster oxidation or conjugation .

The hydroxymethyl group in the target compound is electron-donating, which may stabilize adjacent electrophilic centers or facilitate hydrogen bonding in biological targets.

Synthetic Utility :

  • Chloro-substituted analogs (e.g., ) are commonly used as intermediates for further functionalization (e.g., Suzuki couplings), whereas the hydroxymethyl group in the target compound may serve as a handle for esterification or oxidation to a carboxylic acid.

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